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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of the potent and selective muscarinic M3 receptor antagonist, J-
104129. This guide details its chemical structure, physicochemical and pharmacological

properties, and the experimental protocols for its synthesis and biological evaluation.

Core Chemical and Physical Properties
J-104129, also known by its IUPAC name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-

pentenyl)-4-piperidinyl]benzeneacetamide, is a well-characterized small molecule with

significant potential in respiratory research.[1] Its fumarate salt is the commonly used form in

experimental studies.

Table 1: Physicochemical Properties of J-104129 Fumarate
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Property Value Reference

Molecular Formula C₂₈H₄₀N₂O₆ [1]

Molecular Weight 500.63 g/mol

Appearance White to off-white powder

Solubility Soluble in DMSO and ethanol

SMILES

O=C(O)/C=C/C(O)=O.CC(C)=

CCCN(CC1)CCC1NC(--

INVALID-LINK--

(O)C3=CC=CC=C3)=O

CAS Number 257603-40-0 [1]

Pharmacological Profile
J-104129 is a highly selective antagonist of the muscarinic M3 receptor, a key player in smooth

muscle contraction and glandular secretion. Its selectivity for the M3 subtype over the M2

subtype is a critical feature, as this profile suggests a lower potential for cardiac side effects

associated with M2 receptor blockade.

Table 2: Pharmacological Properties of J-104129

Parameter
Receptor
Subtype

Value Species Reference

Ki (Binding

Affinity)
Human M1 19 nM Human

Human M2 490 nM Human [1]

Human M3 4.2 nM Human [1]

KB (Functional

Antagonism)
Rat Trachea M3 3.3 nM Rat

Rat Right Atria

M2
170 nM Rat
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Mechanism of Action and Signaling Pathway
As a muscarinic M3 receptor antagonist, J-104129 competitively blocks the binding of the

endogenous neurotransmitter acetylcholine (ACh) to M3 receptors. These receptors are

primarily coupled to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor

initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺,

along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle

contraction and other cellular responses. By blocking the initial binding of ACh, J-104129
effectively inhibits this entire downstream signaling pathway.
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Figure 1. J-104129 antagonism of the M3 muscarinic receptor signaling pathway.

Experimental Protocols
The following are detailed methodologies for the synthesis and key pharmacological assays of

J-104129, based on published literature.

Synthesis of J-104129
The synthesis of J-104129 involves a multi-step process, with a key step being the

stereoselective synthesis of the (R)-α-cyclopentylmandelic acid core. The following is a

summarized workflow:
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Starting Materials:
(R)-Mandelic Acid Derivative & 1-bromo-4-methyl-3-pentene

Coupling Reaction

N-(1-(4-methylpent-3-en-1-yl)piperidin-4-yl)acetamide

Hydrolysis

1-(4-methylpent-3-en-1-yl)piperidin-4-amine

Amide Coupling with
(R)-α-cyclopentylmandelic acid

J-104129

Click to download full resolution via product page

Figure 2. Simplified synthetic workflow for J-104129.

A detailed, step-by-step synthesis protocol can be found in the primary literature, including

purification and characterization methods such as NMR and mass spectrometry.

Muscarinic Receptor Binding Assay
This protocol outlines the methodology to determine the binding affinity (Ki) of J-104129 for

different muscarinic receptor subtypes.
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Materials:

Membrane preparations from cells expressing human M1, M2, or M3 receptors.

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

J-104129 stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

Scintillation cocktail and a scintillation counter.

Glass fiber filters.

Procedure:

In a 96-well plate, add the assay buffer, cell membrane preparation, and varying

concentrations of J-104129.

Initiate the binding reaction by adding a fixed concentration of [³H]-NMS.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This

separates the bound radioligand from the free radioligand.

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

Place the filters in scintillation vials, add the scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

antagonist (e.g., atropine).

Calculate the specific binding at each concentration of J-104129 and determine the IC₅₀

value (the concentration of J-104129 that inhibits 50% of the specific binding of the

radioligand).
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Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Acetylcholine-Induced Bronchoconstriction Functional
Assay
This in vivo assay evaluates the functional antagonism of J-104129 on airway smooth muscle

contraction.

Materials:

Male Sprague-Dawley rats.

J-104129 for oral administration.

Acetylcholine (ACh) solution for intravenous injection.

Anesthesia (e.g., pentobarbital).

Apparatus for measuring respiratory resistance.

Procedure:

Anesthetize the rats and cannulate the trachea for artificial ventilation.

Insert a catheter into the jugular vein for drug administration.

Measure the baseline respiratory resistance.

Administer J-104129 orally at various doses.

After a specified time (e.g., 1 hour), induce bronchoconstriction by intravenous injection of a

submaximal dose of ACh.

Measure the peak increase in respiratory resistance.

The inhibitory effect of J-104129 is calculated as the percentage reduction in the ACh-

induced increase in respiratory resistance compared to a vehicle-treated control group.
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Determine the ED₅₀ value (the dose of J-104129 that produces 50% of the maximal

inhibition).

Conclusion
J-104129 is a valuable research tool for investigating the role of the muscarinic M3 receptor in

various physiological and pathological processes, particularly in the context of respiratory

diseases. Its high selectivity for the M3 over the M2 receptor subtype makes it a more targeted

pharmacological probe compared to non-selective muscarinic antagonists. The detailed

protocols provided in this guide should enable researchers to effectively synthesize and

evaluate this compound in their own experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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